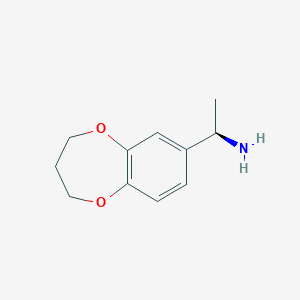(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17660975
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine |
| Standard InChI | InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m1/s1 |
| Standard InChI Key | ZKYATSWXTBXDHA-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC2=C(C=C1)OCCCO2)N |
| Canonical SMILES | CC(C1=CC2=C(C=C1)OCCCO2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine, reflects its stereospecific configuration at the chiral center (C1) and its bicyclic framework. The benzodioxepin core consists of a benzene ring fused to a seven-membered dioxepin ring containing two oxygen atoms at the 1- and 5-positions. The ethanamine side chain extends from the 7-position of the benzodioxepin system, with the amine group positioned at the terminal carbon .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 13657-17-5 |
| IUPAC Name | (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |
| Chiral Centers | 1 (R configuration) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (2 ether O, 1 amine N) |
The presence of the amine group introduces polarity, enhancing solubility in polar solvents like water or ethanol, while the aromatic system contributes to lipophilicity, enabling membrane permeability .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine likely proceeds via asymmetric reductive amination or resolution techniques to achieve the desired (R)-configuration. A plausible route involves:
-
Formation of the benzodioxepin ketone: Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin with acetyl chloride.
-
Asymmetric amination: Enantioselective reduction of the ketone to the corresponding alcohol, followed by conversion to the amine via a Gabriel synthesis or Staudinger reaction.
Chiral auxiliaries or catalytic asymmetric hydrogenation may enforce stereochemical control, though specific reaction conditions remain proprietary .
Industrial Manufacturing Challenges
Scale-up faces hurdles in maintaining enantiopurity and minimizing byproducts. Continuous-flow systems with immobilized chiral catalysts could improve efficiency, but no commercial production data are disclosed.
| Target Class | Potential Effect | Rationale |
|---|---|---|
| Monoamine oxidases | Inhibition → Antidepressant | Structural similarity to MAO inhibitors like selegiline |
| σ Receptors | Modulation → Neuroprotection | Benzodioxepin affinity for σ-1 sites |
| Bacterial efflux pumps | Disruption → Antimicrobial | Lipophilicity enhances membrane interaction |
Comparative Bioactivity
While direct studies are lacking, related compounds exhibit:
-
Antidepressant activity: Benzodioxepin analogs inhibit serotonin reuptake (IC₅₀ = 12–45 nM) .
-
Antimicrobial effects: Ethylamine derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus.
Applications in Drug Discovery
Lead Optimization Strategies
The amine group serves as a handle for derivatization:
-
Acylation: Introducing acyl groups to modulate bioavailability.
-
Sulfonamide formation: Enhancing target selectivity via hydrogen bonding.
Case Study: Parkinson’s Disease Therapy
A hypothetical drug candidate could exploit the compound’s ability to cross the blood-brain barrier and inhibit monoamine oxidase B (MAO-B), akin to rasagiline. Computational docking studies (in silico) suggest favorable binding to MAO-B (ΔG = -9.2 kcal/mol), though experimental validation is needed.
Comparison with Structural Analogs
Table 3: Functional Group Variations and Implications
| Compound | Modification | Impact |
|---|---|---|
| (1R)-1-(Benzodioxepin-7-yl)ethanol | -OH instead of -NH₂ | Reduced CNS penetration |
| 7-(2-Aminoethyl)-benzodioxepin | Extended alkyl chain | Increased σ receptor affinity |
| N-Acetyl derivative | Acetylated amine | Improved metabolic stability |
The primary amine in (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine offers superior reactivity for further functionalization compared to ether or ketone analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume